1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzoic acid and pyrrolidine.
Condensation Reaction: The 3-hydroxy-4-methoxybenzoic acid is reacted with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in N,N-dimethylformamide. This reaction forms the intermediate product.
Purification: The reaction mixture is then diluted with brine and extracted with ethyl acetate.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Intramolecular Charge Transfer: The compound exhibits significant intramolecular charge transfer (ICT) properties, which are influenced by the solvent polarity and hydrogen bonding.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Fluorescence Spectroscopy: Due to its photophysical properties, it is used in fluorescence spectroscopy to study the microenvironment of molecular assemblies in cellular biology and biomedical research.
Pollution Control: The compound’s fluorescence properties make it useful in pollution control studies.
Nonlinear Optical Devices: Its ability to exhibit intramolecular charge transfer makes it a candidate for use in nonlinear optical devices.
Pharmaceuticals: As a chalcone derivative, it serves as an intermediate in the synthesis of various pharmaceuticals with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one involves intramolecular charge transfer (ICT) from the pyrrolidine nitrogen to the unsaturated carbonyl group in the ground state. This ICT is influenced by the solvent polarity and hydrogen bonding, which affects the compound’s photophysical properties . The compound’s molecular targets and pathways are primarily related to its ability to interact with various biological molecules through its ICT properties.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other chalcone derivatives:
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but includes dichlorophenyl groups, which may alter its chemical reactivity and biological activity.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares the pyrrolidine and methoxyphenyl groups but differs in the linkage, affecting its overall properties.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-9-8-12(10-15)11-4-6-13(17-2)7-5-11/h3-7,12H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVQAIFIZWSTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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